Propylnorapomorphine C-11
Description
Significance of Dopamine (B1211576) Receptors in Neurobiological Systems
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are fundamental to numerous neurological processes. wikipedia.org They are prominently expressed in the central nervous system (CNS) and are crucial for motor control, motivation, reward, cognition, memory, and learning. wikipedia.orgnih.gov The dopaminergic system originates primarily in the midbrain, with neurons in the substantia nigra and ventral tegmental area projecting to various forebrain regions. nih.govrug.nl
There are five main subtypes of dopamine receptors, broadly categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govphysiology.org The D1-like receptors typically stimulate the production of the intracellular messenger cyclic adenosine (B11128) monophosphate (cAMP), while D2-like receptors inhibit it. rug.nlphysiology.org This functional diversity allows dopamine to exert complex and varied effects throughout the brain.
The proper functioning of dopamine receptors is essential for maintaining neurological health. nih.gov Dysfunction in dopaminergic signaling is implicated in a host of neuropsychiatric and neurological disorders. wikipedia.orgmdpi.com For instance, the degeneration of dopamine-producing neurons in the substantia nigra leads to the motor impairments characteristic of Parkinson's disease. nih.govmdpi.com Conversely, alterations in dopamine transmission are linked to conditions like schizophrenia, addiction, and attention-deficit hyperactivity disorder (ADHD). wikipedia.orgnih.gov Given their central role in health and disease, dopamine receptors are a major target for therapeutic drugs, such as D2 receptor antagonists used in antipsychotic medications and D2 receptor agonists used to treat Parkinson's disease. wikipedia.orgnih.gov
Evolution of Radioligands for Dopamine Receptor Imaging
The ability to visualize and quantify dopamine receptors in the living human brain has been made possible by non-invasive imaging techniques, primarily Positron Emission Tomography (PET). This technology relies on the administration of a radioligand—a molecule that binds to a specific target (like a receptor) and is labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F).
The development of PET radioligands for the dopamine system has evolved significantly over several decades. researchgate.net Early efforts in the 1980s led to the successful imaging of dopamine receptors using antagonist radioligands. mdpi.com One of the first and most notable was [¹¹C]N-methylspiperone, which allowed for the initial visualization of D2 receptors in the human brain. mdpi.com This was followed by a variety of other antagonist tracers, such as [¹¹C]raclopride, which became a widely used tool for studying D2/D3 receptors. nih.govnih.gov These antagonist radioligands bind to the receptor without activating it, providing a measure of the total receptor density (Bmax). nih.gov
More recently, research has shifted towards the development of agonist radioligands. nih.gov Unlike antagonists, agonists not only bind to the receptor but also activate it, mimicking the action of the endogenous neurotransmitter, dopamine. This alternative approach was proposed to offer distinct advantages, including greater sensitivity to changes in the brain's natural dopamine levels. nih.gov Among the most studied agonist radiotracers are substituted apomorphines, such as N-[¹¹C]propylnorapomorphine ([¹¹C]NPA), and other compounds like [¹¹C]-(+)-PHNO. nih.govnih.gov These agonist tracers have opened new avenues for investigating the functional state of dopamine receptors in vivo. nih.gov
Rationale for Agonist Radiotracers in Dopamine Receptor Studies
The development of agonist radiotracers like [¹¹C]N-propylnorapomorphine ([¹¹C]NPA) was driven by the need for more sophisticated tools to probe the dynamic nature of the dopamine system. acs.org While antagonist radioligands provide valuable information about the total number of receptors, agonist radioligands offer a potential window into the functional status of these receptors. nih.govscispace.com This is rooted in the specific way agonists interact with G protein-coupled receptors.
Advantages of High-Affinity State Imaging
The ability of agonist radiotracers like [¹¹C]NPA to selectively target the high-affinity state of D2 receptors provides significant advantages for neurobiological research. acs.org
One major benefit is the increased sensitivity to fluctuations in endogenous dopamine levels. nih.gov When the brain releases dopamine, this endogenous agonist competes with the radiotracer for binding to the high-affinity state receptors. Because both are competing for the same functional pool of receptors, agonist radiotracers are expected to be displaced more readily than antagonist tracers. acs.org Studies have confirmed that agonist tracers like [¹¹C]NPA are indeed more sensitive than antagonist tracers like [¹¹C]raclopride to changes in dopamine concentration following a pharmacological challenge (e.g., with amphetamine). nih.govacs.org This makes them superior tools for studying dopamine release in vivo. nih.gov
Structure
3D Structure
Properties
CAS No. |
340982-45-8 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(6aR)-6-(111C)propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1/i9-1 |
InChI Key |
BTGAJCKRXPNBFI-UYKYQJLDSA-N |
Isomeric SMILES |
CC[11CH2]N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Origin of Product |
United States |
Radiochemistry and Radiosynthesis of Propylnorapomorphine C 11 and Its Analogs
Methodologies for Carbon-11 (B1219553) Radiolabeling of Propylnorapomorphine
The synthesis of [11C]NPA primarily involves a two-step N-acylation-reduction process. This pathway is a well-established method for the introduction of a carbon-11 labeled propyl group onto the nitrogen atom of the norapomorphine (B1212033) precursor. In contrast, analogs such as [11C]MNPA are synthesized via an O-methylation reaction, highlighting the versatility of radiolabeling techniques to target different positions on the parent molecule.
N-Acylation-Reduction Pathways for [11C]NPA Synthesis
The synthesis of [11C]NPA is achieved through a sequential reaction that first involves the acylation of norapomorphine followed by the reduction of the resulting amide. This multi-step process requires careful control of reaction conditions to ensure efficient incorporation of the carbon-11 label.
Once norapomorphine has been acylated with [11C]propionyl chloride to form the intermediate amide, the next crucial step is the reduction of the amide to the corresponding amine, yielding [11C]NPA. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly employed for this transformation. The mechanism of this reduction is distinct from that of other carbonyl compounds. The process begins with the nucleophilic attack of a hydride ion from LiAlH4 on the carbonyl carbon of the amide. This forms a tetrahedral intermediate. Subsequently, the carbonyl oxygen complexes with the aluminum hydride, which facilitates its departure. This leads to the formation of a reactive iminium ion intermediate. A second hydride ion then rapidly attacks the iminium ion, resulting in the final amine product, [11C]NPA. This two-hydride addition process effectively converts the carbonyl group of the amide into a methylene (B1212753) group (-CH2-).
O-Methylation for [11C]MNPA Synthesis
The synthesis of analogs like [11C]MNPA, a selective D2-like receptor agonist, utilizes a different radiolabeling strategy known as O-methylation. This method allows for the specific placement of the carbon-11 label on an oxygen atom within the molecule.
The synthesis of [11C]MNPA has been successfully achieved through the direct O-methylation of its precursor, (R)-2-hydroxy-NPA, using [11C]methyl iodide ([11C]CH3I). researchgate.net This reaction is a common and efficient method for introducing a C-11 methyl group onto heteroatoms like oxygen. nih.gov The process involves reacting the precursor with [11C]CH3I, which is itself produced from cyclotron-generated [11C]CO2. The reaction conditions, including the choice of base and solvent, are optimized to facilitate the nucleophilic attack of the hydroxyl group on the electrophilic methyl group of [11C]CH3I. This direct labeling approach provides a straightforward route to [11C]MNPA. researchgate.net
Radiochemical Yield and Efficiency Considerations
The efficiency of any radiosynthesis is a critical factor, given the short half-life of carbon-11 (approximately 20.4 minutes). Radiochemical yield (RCY), specific activity, and total synthesis time are key metrics used to evaluate the effectiveness of a synthesis protocol. For [11C]NPA, various studies have reported different yields, reflecting the impact of subtle variations in reaction conditions and automation.
Published data indicates that the radiochemical yield of [11C]NPA, based on the starting [11C]CO2, can vary. Some studies have reported yields around 2.5% at the end of synthesis (EOS), while others have achieved higher yields. The total synthesis time is typically in the range of 40 to 60 minutes. The specific activity, a measure of the radioactivity per unit mass of the compound, is also a crucial parameter, with reported values often in the range of several gigabecquerels per micromole (GBq/µmol). The optimization of precursor amounts, reaction times, and purification methods are all critical for maximizing the radiochemical yield and ensuring a product of high purity and specific activity suitable for in vivo imaging.
Interactive Data Table of Radiosynthesis Parameters for C-11 Labeled Compounds
| Compound | Precursor | Labeling Agent | Radiochemical Yield (EOS) | Synthesis Time (min) | Specific Activity (EOS) |
| [11C]NPA | Norapomorphine | [11C]Propionyl Chloride | 2.5% | 60 | 63 GBq/µmol (1700 mCi/µmol) |
| [11C]Fentanyl | 4-ANPP | [11C]Propionyl Chloride | 10.4 ± 5.7% | ~42 | 1654 ± 818 GBq/µmol (44.7 ± 22.1 Ci/µmol) |
| [11C]MNPA | (R)-2-hydroxy-NPA | [11C]Methyl Iodide | Not Reported | Not Reported | Not Reported |
| [11C]3Me4AP | Stannyl precursor | [11C]Methyl Iodide | 51 ± 4% (isolated) | Not Reported | up to 129.5 GBq/µmol |
Data sourced from multiple studies and may reflect different calculation methods (e.g., based on starting [11C]CO2 vs. trapped activity).
Purification and Quality Control Methodologies
The purification and quality control of [¹¹C]Propylnorapomorphine and its analogs are paramount to ensure the final product is free of chemical and radiochemical impurities, making it safe for in vivo studies. Given the short half-life of Carbon-11 (approximately 20.4 minutes), these procedures must be both rapid and highly efficient.
High-Performance Liquid Chromatography (HPLC) Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of Carbon-11 labeled radiotracers. It effectively separates the desired radiolabeled compound from unreacted precursors, radiolabeled byproducts, and other impurities. For [¹¹C]Propylnorapomorphine, a semi-preparative reversed-phase HPLC method is typically employed immediately following the radiosynthesis.
The crude reaction mixture is loaded onto an HPLC system equipped with a semi-preparative column, commonly a C18 column, which separates compounds based on their hydrophobicity. A gradient elution method is often utilized, where the mobile phase composition is varied over time to achieve optimal separation. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). The eluent is monitored by both a UV detector and a radioactivity detector. The fraction corresponding to the [¹¹C]Propylnorapomorphine peak, identified by its retention time relative to a non-radioactive standard, is collected.
Following purification, analytical HPLC is used as a quality control step to determine the radiochemical purity of the final product. This involves injecting a small aliquot of the purified product onto an analytical HPLC system. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the desired radiotracer peak. For clinical use, radiochemical purity must typically exceed 95%.
| Parameter | Semi-Preparative Purification | Analytical Quality Control |
|---|---|---|
| Column Type | Reversed-phase C18 (e.g., 10 x 250 mm, 10 µm) | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Formate Buffer | Isocratic or gradient of Acetonitrile and Ammonium Formate Buffer (e.g., 6:4 ratio) mdpi.com |
| Flow Rate | Typically 4-10 mL/min | Typically 1-2 mL/min |
| Detection | UV (e.g., 254 nm) and Radioactivity Detector | UV (e.g., 254 nm) and Radioactivity Detector |
Specific Activity Determinations
Specific activity is a critical quality parameter for PET radiotracers, representing the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol or mCi/µmol). High specific activity is essential for receptor imaging studies to ensure that the injected mass of the tracer is low enough to avoid pharmacological effects and to not saturate the target receptors.
The determination of the specific activity of [¹¹C]Propylnorapomorphine involves two key measurements: the total radioactivity of the final product and the total mass of Propylnorapomorphine.
Measurement of Radioactivity: The total radioactivity of the purified [¹¹C]Propylnorapomorphine solution is measured using a calibrated dose calibrator. This measurement is corrected for radioactive decay to a specific time point, typically the end of synthesis (EOS).
Measurement of Mass: The mass of the compound is determined using the analytical HPLC system. A calibration curve is generated by injecting known concentrations of a non-radioactive Propylnorapomorphine standard and measuring the corresponding peak areas from the UV detector. The peak area of the [¹¹C]Propylnorapomorphine sample is then used to determine its concentration, and subsequently the total mass, by interpolation from the calibration curve.
The specific activity is then calculated by dividing the decay-corrected radioactivity by the calculated molar amount of the compound. For (-)-[¹¹C]NPA, specific activities have been reported to be in the range of 110-5200 mCi/µmol, with an average of 1700 ± 1900 mCi/µmol at the end of synthesis. nih.govresearchgate.net
| Compound | Reported Specific Activity (at EOS) | Reference |
|---|---|---|
| (-)-[¹¹C]N-propyl-norapomorphine ((-)-[¹¹C]NPA) | 1700 ± 1900 mCi/µmol (range: 110-5200 mCi/µmol) | nih.govresearchgate.net |
Development of Precursors for Derivatized Apomorphines
The synthesis of [¹¹C]Propylnorapomorphine and its analogs relies on the availability of suitable precursor molecules that can be efficiently radiolabeled in the final step of the synthesis. The development of these precursors is a key area of research in radiochemistry.
For the synthesis of N-alkylated apomorphine (B128758) derivatives like [¹¹C]Propylnorapomorphine, the immediate precursor is norapomorphine . This compound has a free secondary amine group that can be alkylated with a Carbon-11 labeled alkylating agent, such as [¹¹C]propyl iodide or by acylation with [¹¹C]propionyl chloride followed by reduction. nih.gov Norapomorphine can be synthesized from morphine through a multi-step process that includes N-demethylation.
To create a diverse range of apomorphine-based radiotracers, medicinal chemists have developed various derivatized precursors. These precursors often involve modifications to the catechol hydroxyl groups or other positions on the apomorphine scaffold. For instance, to synthesize analogs with altered pharmacological profiles or to introduce alternative radiolabeling sites (e.g., with Fluorine-18), precursors with specific functional groups are required.
An important strategy in precursor development is the use of protecting groups. For example, in the synthesis of a fluorinated analog, a tosyl group can serve as both a protecting group for a phenolic hydroxyl and a leaving group for the radiofluorination step. nih.gov The development of precursors with functional groups amenable to [¹¹C]methylation, such as hydroxyl or amine moieties, has also been a focus. For example, the synthesis of (R)-2-hydroxy-NPA as a precursor allows for the production of [¹¹C]methoxy-N-propylnorapomorphine ([¹¹C]MNPA) via O-methylation with [¹¹C]methyl iodide.
The strategic design and synthesis of these precursors are crucial for expanding the library of apomorphine-based PET radiotracers, enabling the investigation of different aspects of the dopaminergic system and the development of improved imaging agents.
Pharmacological Characterization and Receptor Interactions
Dopamine (B1211576) Receptor Subtype Selectivity and Affinity
[11C]NPA exhibits a distinct profile of binding affinity for the various subtypes of dopamine receptors, with a pronounced preference for the D2-like family of receptors.
Propylnorapomorphine C-11 demonstrates a high affinity for dopamine D2 and D3 receptors. This characteristic is central to its utility in neurological imaging. In vitro studies have quantified this affinity, revealing its potent binding capabilities. For instance, (-)-N-Propyl-norapomorphine (NPA) has a reported inhibition constant (Ki) of approximately 0.3 nM for D3 receptors. nih.gov The affinity for D2 receptors is further nuanced by the receptor's conformational state, with significantly higher affinity for the high-affinity state (Khigh) compared to the low-affinity state (Klow). nih.gov Reported Khigh values for NPA at D2 receptors range from 0.07 to 0.4 nM, while Klow values are in the range of 20-200 nM, indicating a selectivity of over 50-fold for the high-affinity state. nih.gov
| Receptor Subtype | Affinity Constant | Value (nM) |
|---|---|---|
| D2 (High-Affinity State) | Khigh | 0.07 - 0.4 |
| D2 (Low-Affinity State) | Klow | 20 - 200 |
| D3 | Ki | ~0.3 |
The binding characteristics of the agonist radiotracer [11C]NPA are often contrasted with those of antagonist radioligands like [11C]raclopride. While both bind to D2/D3 receptors, a key distinction lies in their interaction with the different affinity states of the receptor. Antagonists such as [11C]raclopride bind with equal affinity to both the high- and low-affinity states of the D2 receptor. In contrast, as an agonist, [11C]NPA preferentially binds to the high-affinity state.
This difference in binding preference makes [11C]NPA more susceptible to competition from endogenous dopamine than [11C]raclopride. Studies have shown that amphetamine-induced dopamine release leads to a greater reduction in the binding potential of [11C]NPA compared to [11C]raclopride. nih.gov For example, one study found that [11C]NPA was more vulnerable to endogenous dopamine competition by a factor of 1.49 to 1.90 compared to [11C]raclopride. nih.gov In non-human primates, endogenous dopamine was found to be 42% more effective at competing with [11C]NPA binding than with [11C]raclopride binding. nih.gov
| Parameter | [11C]NPA | [11C]Raclopride |
|---|---|---|
| In vivo Kd (nM) | 0.16 ± 0.01 | 1.59 ± 0.28 |
| Bmax (nM) | 21.6 ± 2.8 | 27.3 ± 3.9 |
The binding properties of propylnorapomorphine have been extensively characterized through various in vitro binding assays. In membranes from the porcine anterior pituitary, [3H]NPA exhibited an average dissociation constant (Kd) of 0.26 ± 0.01 nM. nih.gov Competition binding assays using [3H]spiroperidol in the same tissue preparation yielded a Khigh of 0.27 ± 0.04 nM and a Klow of 26 ± 2.6 nM for NPA. nih.gov These findings underscore the high potency of NPA at the D2 receptor.
Studies utilizing recombinant receptor systems, where specific dopamine receptor subtypes are expressed in cell lines like HEK293 cells, have provided a more detailed understanding of NPA's selectivity. In competition binding assays with membrane preparations from cells expressing the D2L receptor, NPA displayed two binding states in the absence of GTP, with approximately 24% of the receptors being in the high-affinity state. nih.gov In intact HEK293T cells expressing the D2L receptor, agonist competition with [3H]sulpiride revealed a single low-affinity binding site for NPA with a Ki value of 94 ± 52 nM. nih.gov
| System | Assay | Parameter | Value (nM) |
|---|---|---|---|
| Porcine Anterior Pituitary | [3H]NPA Saturation | Kd | 0.26 ± 0.01 |
| [3H]Spiroperidol Competition | Khigh | 0.27 ± 0.04 | |
| Klow | 26 ± 2.6 | ||
| Recombinant D2L (HEK293T cells) | [3H]Sulpiride Competition | Ki | 94 ± 52 |
In Vitro Binding Assays and Receptor Potency
Agonist Activity and Functional Receptor States
[11C]NPA is not merely a ligand but a functional agonist at dopamine receptors, meaning it not only binds to the receptor but also activates it, initiating downstream cellular signaling.
Dopamine receptors are G-protein coupled receptors (GPCRs), and their high-affinity state for agonists is the conformation that is actively coupled to intracellular G-proteins. nih.gov The low-affinity state, conversely, is uncoupled from G-proteins. nih.gov The preferential binding of [11C]NPA to the high-affinity state is a direct reflection of its agonist properties. This binding stabilizes the receptor in its active, G-protein coupled conformation.
In vitro binding experiments have confirmed this characteristic. The addition of guanine nucleotides, such as guanylylimidodiphosphate (GTP), which uncouple receptors from G-proteins, leads to a significant reduction or complete inhibition of high-affinity agonist binding. nih.gov For NPA, the presence of GTP in membrane preparations results in the observation of only a single, low-affinity binding state. nih.gov This demonstrates that the high-affinity binding of NPA is dependent on the receptor being coupled to its G-protein, which is the functional state of the receptor responsible for signal transduction. nih.gov
Implications for Receptor Conformational Dynamics
The study of this compound ([¹¹C]NPA) provides significant insights into the dynamic nature of dopamine D₂-like receptors, which exist in two interconvertible states of affinity for agonists: a high-affinity state and a low-affinity state. nih.govnih.gov The high-affinity state is coupled to G-proteins and is considered the functional form of the receptor, to which endogenous dopamine predominantly binds under normal physiological conditions. nih.govnih.gov
(-)-N-Propyl-norapomorphine (NPA) is a full dopamine D₂/D₃ receptor agonist that demonstrates a pronounced selectivity for the high-affinity state (D₂high) over the low-affinity state (D₂low). nih.govnih.gov In vitro binding assays have reported K-high and K-low values of 0.07-0.4 nM and 20-200 nM, respectively, for D₂ receptors, indicating a selectivity of over 50-fold for the high-affinity conformation. nih.govnih.gov
The use of [¹¹C]NPA in positron emission tomography (PET) has enabled the in vivo quantification of these receptor states. Studies suggest that a substantial portion of D₂ receptors are configured in the high-affinity state in the living brain. nih.gov For instance, research in baboons indicated that approximately 79% of D₂ receptors exist in the high-affinity conformation. nih.gov Other investigations have suggested this figure to be around 71%. nih.gov This high proportion of D₂high sites may explain the significant vulnerability of D₂ agonist radiotracers to competition from endogenous dopamine. nih.govnih.gov The ability of [¹¹C]NPA to selectively bind to this functional state makes it a critical tool for studying the pharmacologically relevant population of D₂ receptors. nih.govnih.gov
Interaction with Endogenous Dopamine
[¹¹C]NPA's binding is highly sensitive to fluctuations in the synaptic concentration of endogenous dopamine. nih.govnih.gov As an agonist radiotracer targeting the high-affinity state of the D₂/D₃ receptors, it directly competes with dopamine for the same binding sites. nih.govnih.gov This characteristic allows [¹¹C]NPA to be used as a tool to detect and quantify changes in dopamine levels in response to pharmacological challenges. nih.gov
Pharmacological challenges with dopamine-releasing agents, such as d-amphetamine, have been used to demonstrate and quantify the competition between [¹¹C]NPA and synaptic dopamine. nih.govnih.gov Administration of amphetamine triggers an increase in extracellular dopamine, which in turn displaces [¹¹C]NPA from its binding sites on D₂/D₃ receptors. nih.gov
In human studies, the oral administration of 0.5 mg/kg d-amphetamine resulted in a significant reduction in the binding potential (BPND) of [¹¹C]NPA across various striatal regions. nih.gov The decreases were measured at 16.0% in the ventral striatum, 16.1% in the caudate, and 21.9% in the putamen. nih.gov Similarly, studies in non-human primates showed a dose-dependent reduction in [¹¹C]NPA binding following amphetamine administration. nih.gov
Table 1: Amphetamine-Induced Reduction in [¹¹C]NPA Binding in Non-Human Primates
| Amphetamine Dose (mg/kg) | Reduction in Striatal V₃" (%) |
|---|---|
| 0.3 | 32 ± 2% |
| 0.5 | 45 ± 3% |
| 1.0 | 53 ± 9% |
Data sourced from studies measuring the change in the equilibrium specific-to-nonspecific partition coefficient (V₃") following amphetamine challenge. nih.gov
A key pharmacological characteristic of [¹¹C]NPA is its heightened vulnerability to competition from endogenous dopamine when compared to D₂/D₃ antagonist radiotracers like [¹¹C]raclopride. nih.govnih.gov Studies directly comparing the two tracers have consistently shown that amphetamine-induced dopamine release causes a greater percentage reduction in [¹¹C]NPA binding than in [¹¹C]raclopride binding. nih.govnih.gov This differential sensitivity is estimated to be a factor of 1.49 to 1.90, meaning [¹¹C]NPA is 49% to 90% more sensitive to this competition than [¹¹C]raclopride. nih.govnih.gov
The underlying mechanism for this difference lies in their distinct binding profiles. nih.gov [¹¹C]NPA, as an agonist, selectively binds to the high-affinity state of the D₂ receptor. nih.govsnmjournals.org Endogenous dopamine also acts at these high-affinity sites. nih.govnih.gov In contrast, antagonist radiotracers like [¹¹C]raclopride bind with similar affinity to both the high- and low-affinity states of the receptor. nih.gov Therefore, when synaptic dopamine levels increase, the competition is concentrated on the high-affinity sites, leading to a more pronounced displacement of the agonist tracer compared to the antagonist tracer, which can still bind to the unoccupied low-affinity sites. nih.gov
Table 2: Comparative Reduction in Radiotracer Binding Potential (BPND) Following Amphetamine Challenge (0.5 mg/kg) in Humans
| Brain Region | [¹¹C]NPA Reduction (%) | [¹¹C]Raclopride Reduction (%) |
|---|---|---|
| Ventral Striatum (VST) | 16.0 ± 7.0% | 9.7 ± 4.4% |
| Caudate (CAD) | 16.1 ± 6.1% | 8.4 ± 4.2% |
| Putamen (PUT) | 21.9 ± 4.9% | 14.7 ± 4.8% |
Data sourced from a human PET study directly comparing the effects of oral d-amphetamine on the binding of [¹¹C]NPA and [¹¹C]raclopride. nih.govnih.gov
Selectivity Profile Against Other Neurotransmitter Systems
The utility of (-)-N-Propyl-norapomorphine as a research tool is further enhanced by its high selectivity for the dopamine D₂-like receptor family. It has a notable affinity for D₃ receptors (Ki of 0.3 nM) in addition to its action at D₂ receptors. nih.govnih.gov Crucially, studies have indicated that it does not have a significant affinity for other neurotransmitter systems. nih.govnih.gov This selectivity ensures that the signal observed in PET studies with [¹¹C]NPA can be confidently attributed to its interaction with D₂/D₃ receptors, without confounding effects from binding to other neural targets.
Preclinical in Vivo Evaluation of Propylnorapomorphine C 11 and Its Analogs
Animal Model Systems for Research
Preclinical studies of [11C]NPA have utilized both rodent and non-human primate models to elucidate its pharmacokinetic and pharmacodynamic properties in a living system. These models are crucial for understanding the tracer's behavior before human application.
Biodistribution studies in rats have been instrumental in the initial assessment of [11C]NPA. These studies demonstrated a high uptake of the tracer in areas rich in D2 receptors. researchgate.netnih.gov Specifically, ex vivo biodistribution in rats revealed significant accumulation of radioactivity in the striatum. nih.gov Further PET brain scans in normal male rats have been used to quantify the striatal binding potential of [11C]MNPA, an analog of [11C]NPA. nih.gov
Non-human primates, with their closer neuroanatomical and physiological resemblance to humans, have been pivotal in the advanced preclinical evaluation of [11C]NPA. researchgate.netnih.gov Studies in baboons have been particularly prominent, demonstrating the tracer's rapid brain uptake and selective accumulation in the striatum. snmjournals.orgnih.gov Quantitative measurements of [11C]NPA binding have been performed in baboons to derive key parameters like binding potential and specific-to-nonspecific equilibrium partition coefficients. nih.gov In addition to baboons, cynomolgus monkeys have been used to study [11C]MNPA, showing high uptake in the striatum and moderate uptake in the thalamus. nih.gov
Brain Uptake and Regional Distribution Patterns
The utility of [11C]NPA as a PET tracer is largely determined by its ability to cross the blood-brain barrier and selectively bind to its target receptors in specific brain regions.
A consistent finding across preclinical studies is the pronounced and selective uptake of [11C]NPA in the striatum, a region with the highest density of D2-like receptors. researchgate.netsnmjournals.orgnih.gov In baboons, a rapid and selective accumulation in the striatum has been observed. snmjournals.org PET studies in non-human primates have confirmed the localization of [11C]NPA in striatal regions, including the putamen and caudate. nih.govnih.gov
While the striatum shows the most significant uptake, some studies have also investigated the extrastriatal distribution of [11C]NPA and its analogs. In cynomolgus monkeys, [11C]MNPA showed moderate uptake in the thalamus. nih.gov However, experiments in baboons using haloperidol (B65202) to block D2 receptors did not detect significant displaceable [11C]NPA binding in extrastriatal regions, suggesting a high specificity for the densely populated striatal areas. snmjournals.org Studies in Göttingen miniature pigs did find significant binding in the hypophysis, thalamus, and medial forebrain bundle. nih.gov
The temporal kinetics of a PET tracer are critical for quantitative analysis. [11C]NPA has been shown to have favorable kinetics, characterized by rapid uptake into the brain followed by a washout period that allows for the assessment of specific binding. nih.govnih.gov
In rodent studies, striatum-to-cerebellum ratios increased over time, indicating specific retention in the target region. researchgate.netnih.gov In baboons, rapid uptake of the tracer was observed, with the striatum-to-cerebellum ratio reaching its peak around 45 minutes post-injection. nih.gov [11C]NPA exhibits moderately fast metabolism, with approximately 31% of the parent compound remaining in arterial plasma at 40 minutes post-injection in baboons. nih.govsnmjournals.org It has been determined that a scanning duration of 30 minutes is sufficient to derive stable binding parameters in non-human primates. snmjournals.orgnih.gov The tracer's uptake and washout kinetics are characteristic of a reversible radiotracer. nih.gov
Interactive Data Tables
Striatum-to-Cerebellum Ratios of [11C]NPA in Animal Models
| Animal Model | Time Post-Injection | Striatum/Cerebellum Ratio | Reference |
| Rodent | 5 min | 1.7 | researchgate.netnih.gov |
| Rodent | 30 min | 3.4 | researchgate.netnih.gov |
| Rodent | 60 min | 4.4 | researchgate.netnih.gov |
| Baboon | 15 min | 2.33 | nih.gov |
| Baboon | 45 min | 2.86 | nih.govnih.gov |
Binding Parameters of [11C]NPA in Baboon Striatum
| Parameter | Value | Method of Analysis | Reference |
| Binding Potential (BP) | 4.04 ± 1.05 ml/g | Kinetic Analysis | nih.gov |
| Binding Potential (BP) | 3.90 ± 1.03 ml/g | Graphical Analysis | nih.gov |
| Tissue Distribution Volume (VT) - Cerebellum | 3.4 ± 0.4 ml/g | 1-Tissue Compartment Model | nih.gov |
| Tissue Distribution Volume (VT) - Striatum | 7.5 ± 2 ml/g | 1-Tissue Compartment Model | nih.gov |
| Equilibrium Specific-to-Nonspecific Partition Coefficient (V3") | 1.2 ± 0.2 | 1-Tissue Compartment Model | nih.gov |
Quantitative Analysis of In Vivo Binding
The in vivo binding characteristics of [¹¹C]N-n-propylnorapomorphine ([¹¹C]NPA) and its analogs have been quantitatively assessed in nonhuman primates and rodents to determine their suitability as positron emission tomography (PET) tracers for dopamine (B1211576) D2-like receptors. These studies focus on quantifying key parameters that reflect the interaction of the radioligand with its target receptors in the living brain.
Binding potential (BP) is a key parameter derived from PET studies that represents the ratio of the density of available receptors (Bmax) to the equilibrium dissociation constant (Kd) of the radioligand. It is a measure of the specific binding of a radiotracer to its target.
In a comprehensive study using baboons, the striatal binding potential (BP) for [¹¹C]NPA was estimated to be 4.0 ± 1.1 mL/g. nih.gov This was determined using a one-tissue compartment model (1TCM) for kinetic analysis. nih.gov The binding of [¹¹C]NPA in the striatum was shown to be saturable and selective for D2-like receptors, as pretreatment with the D2 receptor antagonist haloperidol reduced the striatal uptake to the level of the cerebellum, a region with a negligible density of D2-like receptors. snmjournals.org
For the analog [¹¹C]-(+)-PHNO, studies have shown its binding potential is sensitive to fluctuations in synaptic dopamine. nih.gov Amphetamine-induced dopamine release led to significant reductions in the binding potential relative to nonspecific uptake (BPND) in various brain regions, indicating its utility in measuring changes in endogenous dopamine levels. nih.gov Similarly, another analog, [¹¹C]MNPA, has demonstrated high specific binding to D2-like receptors in cynomolgus monkeys, with pretreatment studies using raclopride (B1662589) significantly reducing its binding, suggesting a measurable binding potential. nih.gov
Table 1: In Vivo Binding Potential of [¹¹C]NPA in Baboons
| Brain Region | Binding Potential (BP) (mL/g) | Model Used |
|---|---|---|
| Striatum | 4.0 ± 1.1 | 1-Tissue Compartment Model |
The total distribution volume (VT) is a pharmacokinetic parameter that quantifies the uptake and distribution of a radiotracer in a specific tissue. It is defined as the ratio of the concentration of the radiotracer in the tissue to that in the plasma at equilibrium.
For [¹¹C]NPA in baboons, the tissue distribution volumes were determined using a one-tissue compartment model (1TCM). nih.gov The VT in the cerebellum, a reference region with minimal D2-like receptors, was 3.4 ± 0.4 mL/g. nih.gov In the striatum, a region with a high density of D2-like receptors, the VT was significantly higher at 7.5 ± 2 mL/g. nih.govsnmjournals.org The higher value in the striatum reflects the specific binding of [¹¹C]NPA to dopamine receptors in this area. nih.govsnmjournals.org
Table 2: Tissue Distribution Volumes (VT) of [¹¹C]NPA in Baboons
| Brain Region | Distribution Volume (VT) (mL/g) | Model Used |
|---|---|---|
| Cerebellum | 3.4 ± 0.4 | 1-Tissue Compartment Model |
| Striatum | 7.5 ± 2 | 1-Tissue Compartment Model |
The equilibrium specific-to-nonspecific partition coefficient (V3") is a measure of the ratio of specifically bound radiotracer to the nondisplaceable (free and nonspecifically bound) radiotracer in the tissue at equilibrium.
In preclinical studies with [¹¹C]NPA in baboons, the striatal V3" was estimated to be 1.2 ± 0.2. nih.govsnmjournals.org This parameter was found to be reliably measured within a relatively short scanning session of 30 minutes. nih.gov
Metabolic Fate and Plasma Kinetics in Preclinical Models
The metabolic stability and plasma kinetics of a PET radiotracer are critical for accurate quantification of its in vivo binding. Understanding how rapidly a tracer is cleared from the plasma and metabolized into other compounds is essential for the development of appropriate kinetic models.
Plasma clearance refers to the volume of blood plasma from which a substance is completely removed per unit of time. In baboon studies, [¹¹C]NPA exhibited a plasma clearance of 29 ± 1 L/h. nih.govsnmjournals.org This moderately fast clearance allows for a good signal-to-noise ratio in PET imaging. nih.gov For the analog 2-Cl-[¹¹C]-(-)-NPA, studies in rats indicated it was metabolized quickly, suggesting a potentially rapid plasma clearance. nih.gov
Table 3: Plasma Clearance of [¹¹C]NPA in Baboons
| Parameter | Value |
|---|---|
| Plasma Clearance (CL) | 29 ± 1 L/h |
The presence of radiolabeled metabolites that can enter the brain and contribute to the PET signal can complicate the quantification of specific binding. Therefore, it is important to identify and characterize these metabolites.
For [¹¹C]NPA, studies in baboons have shown that it undergoes moderately fast metabolism. nih.gov At 40 minutes after injection, 31% ± 5% of the radioactivity in arterial plasma corresponded to the parent compound. nih.govsnmjournals.org Importantly, plasma metabolite analysis revealed no lipophilic metabolites, which reduces the likelihood of brain-penetrant metabolites that could interfere with the PET signal. snmjournals.org
In a study with the analog 2-Cl-[¹¹C]-(-)-NPA in rats, it was found to be metabolized quickly, with only 17% of the parent compound remaining in the plasma after 30 minutes. nih.gov
Table 4: Parent Compound Fraction of [¹¹C]NPA in Baboon Plasma
| Time Post-Injection | Percentage of Parent Compound in Plasma |
|---|---|
| 40 minutes | 31% ± 5% |
Specificity and Displaceability of Binding
To validate that a radiotracer binds specifically to its intended target, a series of pharmacological blocking and displacement experiments are essential. These studies confirm that the signal is not due to random, nonspecific binding and can be modulated by known drugs that interact with the target receptor.
Pharmacological Blocking Experiments with D2/D3 Antagonists (e.g., Haloperidol, Raclopride)
The specificity of [¹¹C]NPA binding to D2/D3 receptors has been robustly demonstrated in preclinical models through competition studies with known antagonists and by measuring its displacement by endogenous dopamine. nih.gov
In a key study involving baboons, the in vivo binding of [¹¹C]NPA was compared to that of the D2/D3 antagonist [¹¹C]raclopride following a pharmacological challenge with amphetamine, a potent dopamine-releasing agent. nih.govnih.gov The amphetamine-induced increase in synaptic dopamine competes with the radiotracers for binding to D2/D3 receptors. The results showed that endogenous dopamine was more effective at displacing the agonist tracer [¹¹C]NPA than the antagonist tracer [¹¹C]raclopride. nih.govnih.gov This is consistent with the pharmacological principle that agonists, which bind preferentially to the high-affinity state of the receptor, are more sensitive to competition from endogenous neurotransmitters. nih.gov
The study quantified the reduction in the striatal specific-to-nonspecific equilibrium partition coefficient (V3") for both tracers at varying doses of amphetamine, demonstrating the superior sensitivity of [¹¹C]NPA to fluctuations in endogenous dopamine. nih.govnih.gov
| Amphetamine Dose | % Reduction in [¹¹C]raclopride Binding (V3") | % Reduction in [¹¹C]NPA Binding (V3") |
|---|---|---|
| 0.3 mg/kg | 24 ± 10% | 32 ± 2% |
| 0.5 mg/kg | 32 ± 6% | 45 ± 3% |
| 1.0 mg/kg | 44 ± 9% | 53 ± 9% |
Data from a study in baboons comparing the displacement of [¹¹C]raclopride and [¹¹C]NPA by amphetamine-induced dopamine release. nih.govnih.gov
Assessment of Nonspecific Binding
Quantifying nonspecific binding is critical for accurately determining the specific binding to the target receptor. In PET imaging, this is often achieved by using a reference region—a brain area known to be devoid or have a negligible density of the target receptors. For D2/D3 receptors, the cerebellum is widely accepted and used as such a reference region.
The uptake of a radiotracer in the cerebellum is assumed to represent the sum of free radiotracer in tissue and radiotracer that is nonspecifically bound to other cellular components. By measuring the radioactivity concentration in this region over time, it can be used as an input function in kinetic models to estimate the specific binding in target regions, like the striatum, which is rich in D2/D3 receptors. This approach allows for the calculation of key parameters such as the binding potential (BP_ND), which reflects the ratio of specifically bound radiotracer to the nondisplaceable (free and nonspecifically bound) radiotracer at equilibrium. The use of the cerebellum as a reference region has been a standard and validated method in numerous PET studies, including those with D2/D3 receptor ligands.
Evaluation of Analogues and Derivatives (e.g., 2-Cl-[¹¹C]NPA, [¹⁸F]MCL-524)
The development of analogs and derivatives of a lead compound like [¹¹C]NPA is aimed at improving its in vivo imaging characteristics, such as increasing specific binding, reducing nonspecific binding, or utilizing a longer-lived radionuclide like Fluorine-18 (B77423).
Comparison of In Vivo Performance Characteristics
Preclinical studies have compared [¹¹C]NPA with its analogs to determine their suitability as PET tracers.
2-Cl-[¹¹C]NPA: An ex vivo evaluation in rats directly compared (R)-(-)-2-chloro-N-[¹¹C-propyl]n-propylnorapomorphine (2-Cl-[¹¹C]NPA) with [¹¹C]NPA. nih.gov Despite having a favorable in vitro D2/D3 selectivity profile, 2-Cl-[¹¹C]NPA proved to be an inferior PET tracer in the in vivo context. nih.gov It exhibited slower accumulation in the striatum, and its maximal uptake was approximately half that of [¹¹C]NPA. nih.gov While the nonspecific uptake was similar for both compounds, the lower specific binding of 2-Cl-[¹¹C]NPA resulted in a less favorable specific-to-nonspecific binding ratio. nih.gov
| Tracer | Maximal Striatal Uptake (Standard Uptake Value - SUV) | Time to Maximum Concentration | Nonspecific Uptake | Conclusion |
|---|---|---|---|---|
| [¹¹C]NPA | 1.37 ± 0.18 | Not specified (faster than 30 min) | Similar to 2-Cl-[¹¹C]NPA | Superior performance |
| 2-Cl-[¹¹C]NPA | 0.72 ± 0.24 | 30 min | Similar to [¹¹C]NPA | Inferior performance (slower uptake, lower binding ratio) |
Ex vivo data from a study in rats comparing the in vivo performance of [¹¹C]NPA and 2-Cl-[¹¹C]NPA. nih.gov
[¹⁸F]MCL-524: This is an ¹⁸F-labeled D2/D3 receptor agonist. While direct comparisons with [¹¹C]NPA are limited, studies have compared it with the related tracer [¹¹C]MNPA in cynomolgus monkeys. The results indicated that [¹⁸F]MCL-524 had a higher mean striatal nondisplaceable binding potential (BP_ND) of 2.0, compared to 1.4 for [¹¹C]MNPA, representing a 1.5-fold increase. This suggests that [¹⁸F]MCL-524 may offer a better signal-to-noise ratio for imaging D2/D3 receptors.
Methodological Advancements in Positron Emission Tomography Pet Research with Propylnorapomorphine C 11
Kinetic Modeling Approaches for PET Data Analysis
Kinetic modeling is a cornerstone of quantitative PET analysis, allowing for the estimation of physiological parameters that describe the transport and binding of a radiotracer in tissue. The choice of a specific compartment model is critical and is typically guided by the biological characteristics of the radiotracer and the tissues being studied. For [11C]NPA, both one-tissue and two-tissue compartment models have been evaluated to describe its kinetics in the brain. snmjournals.orgnih.gov
A one-tissue compartment model (1TCM) simplifies the tissue kinetics into a single compartment representing the total volume of distribution (VT) of the radiotracer. In the context of [11C]NPA studies in nonhuman primates, the 1TCM has been shown to provide a good fit to the PET data, not only for the cerebellum, a region with negligible D2-like receptor density, but also for the striatum, which has the highest concentration of these receptors. snmjournals.orgnih.gov This finding was somewhat unexpected, as receptor-rich regions are often better described by more complex models. However, the analysis indicated that the 1TCM yielded more robust derivations of VT compared to a two-tissue compartment model. snmjournals.orgnih.gov
Using a 1TCM, the total distribution volume (VT) in the cerebellum and striatum was estimated. From these values, the striatal binding potential (BP) and the striatal equilibrium specific-to-nonspecific partition coefficient (V3″) can be derived. snmjournals.orgnih.gov The preference for the 1TCM in this case was supported by computations showing a small impulse response function in the striatum, similar to that of the cerebellum, suggesting that a single tissue compartment is adequate to model the tracer's behavior. snmjournals.org
Table 1: Tissue Distribution Volumes (VT) and Derived Binding Parameters for [11C]NPA Using a One-Tissue Compartment Model in Baboons
| Brain Region | VT (mL/g) | Striatal Binding Potential (BP) (mL/g) | Striatal Equilibrium Specific-to-Nonspecific Partition Coefficient (V3″) |
|---|---|---|---|
| Cerebellum | 3.4 ± 0.4 | N/A | N/A |
| Striatum | 7.5 ± 2 | 4.0 ± 1.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation. nih.gov
The two-tissue compartment model (2TCM) provides a more detailed description of tracer kinetics by separating the tissue concentration into two compartments: one representing non-displaceable binding (free and non-specifically bound tracer) and the other representing specific binding to receptors. snmjournals.org While it was initially expected that a 2TCM would be necessary to model the time-activity curve of [11C]NPA in the receptor-dense striatum, studies have shown that the 1TCM was ultimately more suitable. snmjournals.orgnih.gov The 2TCM, while theoretically more representative of the underlying biology in receptor-containing tissues, did not provide as robust derivations of the tissue distribution volumes for [11C]NPA in practice. snmjournals.orgnih.gov
Reference Tissue Models for Data Simplification
Reference tissue models are an attractive alternative to kinetic models that require an arterial input function, as they obviate the need for invasive arterial blood sampling. These models use the time-activity curve from a region devoid of specific receptors (the reference tissue) as a surrogate for the arterial input.
The Simplified Reference Tissue Model (SRTM) has been successfully implemented for the quantification of [11C]NPA binding without the need for arterial plasma samples. snmjournals.org This model implicitly uses the arterial input function through its effect on the reference region. The SRTM allows for the estimation of key parameters, including R1 (the ratio of the tracer delivery rate constant, K1, in the target region to that in the reference region), k2 (the rate constant for tracer efflux from the tissue), and V3″ (the equilibrium specific-to-nonspecific partition coefficient). snmjournals.org Studies have demonstrated that the V3″ values derived using SRTM are well-correlated with, although slightly higher than, those obtained from kinetic analysis with an arterial input function. snmjournals.orgnih.gov
Graphical analysis is another method that can be used to estimate binding parameters, often without the need for complex compartmental model fitting. This approach can be applied with either an arterial input function or a reference tissue input. When used with a reference-region input, graphical analysis provides a non-invasive means to derive binding parameters. snmjournals.org Research has shown that data from as little as 30 minutes of scanning with [11C]NPA is sufficient to derive stable V3″ values using graphical analysis with a reference-region input, making it an efficient analytical tool. snmjournals.orgnih.gov The VT values derived from graphical analysis with an arterial input were found to be well-correlated with but slightly lower than those derived from kinetic analysis. nih.gov
Arterial Input Function Measurements and Corrections
For the most accurate quantification of radiotracer kinetics, direct measurement of the arterial input function is often considered the gold standard. This involves collecting arterial blood samples throughout the PET scan to determine the concentration of the parent radiotracer in the plasma over time.
The analysis of [11C]NPA PET data has incorporated the use of metabolite-corrected arterial input functions. snmjournals.orgnih.gov Studies in nonhuman primates have shown that [11C]NPA undergoes moderately fast metabolism. At 40 minutes after injection, approximately 31% of the radioactivity in arterial plasma corresponds to the unchanged parent compound. snmjournals.orgnih.gov The plasma clearance of [11C]NPA has been measured to be around 29 ± 1 L/h, with a plasma free fraction of about 5%. snmjournals.orgnih.gov The arterial input function of [11C]NPA can be effectively modeled as the sum of three exponentials. snmjournals.org The process of measuring the arterial input function involves automated and manual collection of arterial samples, followed by plasma analysis to separate the parent radiotracer from its radioactive metabolites. snmjournals.org
Table 2: Pharmacokinetic Parameters of [11C]NPA in Arterial Plasma
| Parameter | Value |
|---|---|
| Parent Compound at 40 min | 31% ± 5% |
| Plasma Clearance | 29 ± 1 L/h |
| Plasma Free Fraction (f1) | 5% ± 1% |
Data are presented as mean ± standard deviation. nih.gov
Metabolite Correction of Arterial Plasma
A critical aspect of quantitative PET studies with [¹¹C]NPA is the accurate measurement of the arterial input function, which requires correction for the presence of radioactive metabolites. Following intravenous administration, [¹¹C]NPA undergoes metabolism, leading to the presence of both the unchanged parent compound and its radiolabeled metabolites in the arterial plasma. Since only the parent compound can cross the blood-brain barrier and bind to the target receptors, it is essential to differentiate it from its metabolites.
Research in nonhuman primates has shown that [¹¹C]NPA exhibits a moderately fast rate of metabolism. researchgate.netnih.gov Studies have demonstrated that at 40 minutes post-injection, approximately 31% (± 5%) of the total radioactivity in arterial plasma corresponds to the intact parent [¹¹C]NPA. researchgate.netnih.gov This underscores the importance of obtaining serial arterial blood samples during the PET scan and analyzing them to determine the fraction of unchanged radioligand over time. This metabolite-corrected arterial input function is then used in kinetic modeling to accurately quantify receptor binding parameters.
| Time Point (minutes) | Percentage of Parent [¹¹C]NPA in Arterial Plasma |
| 40 | 31% (± 5%) |
Data derived from studies in nonhuman primates.
Optimization of Scan Duration for Binding Parameter Derivation
The duration of a PET scan is a crucial parameter that can impact both the quality of the data and the comfort of the study participant. Longer scan times generally allow for better statistical quality of the images, but they also increase the potential for patient motion and can be burdensome. Therefore, optimizing the scan duration to the shortest possible time that still allows for robust and reliable derivation of binding parameters is a key methodological consideration.
For [¹¹C]NPA, it has been determined that a scan duration of 30 minutes is sufficient to derive stable estimates of the equilibrium specific-to-nonspecific partition coefficient (V₃") using various analytical methods, including kinetic modeling, graphical analysis with arterial input, and simplified reference-tissue models. researchgate.net This relatively short scan time is advantageous for clinical research and patient studies.
Reproducibility and Reliability Assessment of PET Measurements
The assessment of reproducibility and reliability is fundamental to validating a PET radioligand for use in longitudinal studies or clinical trials where changes in receptor density or occupancy are measured over time. This is typically evaluated through test-retest studies, where the same subject is scanned on two separate occasions, and the variability of the measurements is quantified.
While the importance of such assessments is well-established, specific test-retest reproducibility data for [¹¹C]NPA, such as intrasubject variability and intraclass correlation coefficients (ICC), are not extensively detailed in the currently available scientific literature. For other C-11 labeled radioligands targeting the dopamine (B1211576) system, good to excellent reproducibility has been reported. For instance, studies with the D2/3 agonist [¹¹C]-(+)-PHNO have shown test-retest variability to be low in striatal regions, with reliable BPND estimates indicated by high intraclass correlation coefficients. nih.gov However, it is important to note that these findings cannot be directly extrapolated to [¹¹C]NPA, and dedicated reproducibility studies for this specific radiotracer are warranted to establish its reliability for longitudinal research.
Image Analysis Techniques and Region-of-Interest Delineation
The analysis of [¹¹C]NPA PET images involves several sophisticated techniques to quantify the binding of the radiotracer in different brain regions. A common approach involves the use of kinetic and graphical analyses, which utilize the metabolite-corrected arterial input function to derive key binding parameters. nih.gov One of the primary models used is the one-tissue compartment model (1TCM), which has been shown to provide a good fit for [¹¹C]NPA data and robust derivations of tissue distribution volumes (VT). nih.gov
In addition to arterial input-based methods, the simplified reference-tissue model (SRTM) has also been employed. nih.govnih.gov This method does not require arterial blood sampling and instead uses a reference region, such as the cerebellum (which is considered to have a negligible density of D₂-like receptors), to estimate the binding potential.
The delineation of regions of interest (ROIs) is a critical step in the image analysis process. In whole-body dosimetry studies of [¹¹C]NPA, ROIs have been defined for various organs, including the whole brain, to determine the biodistribution of the radiotracer. nih.govnih.gov For brain-specific studies, ROIs are typically drawn on co-registered magnetic resonance (MR) images to accurately define anatomical structures such as the striatum, cerebellum, and their subregions. nih.gov This allows for the precise measurement of radiotracer uptake and binding in these specific areas. The concentration of the radiotracer within these ROIs over time is then used in the aforementioned modeling techniques to calculate quantitative measures of receptor availability.
| Analysis Technique | Key Features |
| Kinetic Analysis (1TCM) | Uses metabolite-corrected arterial input function; provides robust estimates of tissue distribution volumes (VT). nih.gov |
| Graphical Analysis | Utilizes arterial input function; provides estimates of VT. nih.gov |
| Simplified Reference-Tissue Model (SRTM) | Does not require arterial blood sampling; uses a reference region (e.g., cerebellum) to estimate binding potential. nih.govnih.gov |
Future Directions and Translational Research Potential
Development of Novel Dopamine (B1211576) Agonist Radioligands
The experience gained from [¹¹C]NPA has highlighted the value of agonist radiotracers and is guiding the development of the next generation of PET ligands. nih.gov Future efforts are focused on creating tracers with improved selectivity and kinetic properties. A key goal is to develop radioligands that can more effectively distinguish between D2 and D3 receptor subtypes, as these receptors can have different roles and may be regulated in opposite ways in certain CNS disorders. nih.govgrantome.com
For instance, while [¹¹C]NPA binds to both D2 and D3 receptors, new tracers are being designed with a preference for one subtype. nih.govgrantome.com The development of D3-preferring agonists, such as [¹¹C]PHNO, and even more selective D3 receptor PET tracers like [¹¹C]HY-3-159, represents a significant step forward. nih.govbioworld.com These novel radioligands will allow for a more precise investigation of the distinct contributions of D2 and D3 receptors to neuropsychiatric disorders. grantome.com Furthermore, the development of agonists labeled with Fluorine-18 (B77423) (¹⁸F), which has a longer half-life than Carbon-11 (B1219553) (¹¹C), could offer logistical advantages for clinical studies. nih.gov The knowledge acquired from synthesizing and validating [¹¹C]NPA provides a crucial foundation for these ongoing developments. researchgate.net
Integration with Other Neuroimaging Modalities
A significant future direction lies in the integration of [¹¹C]NPA PET with other neuroimaging techniques, particularly functional magnetic resonance imaging (fMRI). nih.gov The advent of hybrid PET/MRI systems allows for the simultaneous acquisition of data, providing a powerful tool to link neurochemistry with brain function. nih.govnih.gov While PET offers high neurochemical specificity, fMRI provides superior spatial and temporal resolution for measuring neuronal activity via hemodynamic responses. nih.govnih.gov
By combining [¹¹C]NPA PET with fMRI, researchers can directly correlate dopamine receptor occupancy and release with changes in brain network activity during specific cognitive or behavioral tasks. nih.govbiorxiv.org For example, simultaneous PET/fMRI could map how amphetamine-induced dopamine release, as measured by a decrease in [¹¹C]NPA binding, relates to changes in cerebral blood volume or BOLD (blood-oxygen-level-dependent) signals in the striatum and connected cortical regions. nih.gov This multimodal approach can help elucidate the precise role of dopamine in processes like reward learning, motivation, and cognitive control, bridging the gap between molecular events and systems-level brain function. biorxiv.orgresearchgate.net
Advanced Data Analysis and Modeling Techniques
The quantification of [¹¹C]NPA binding relies on sophisticated data analysis and kinetic modeling. snmjournals.org While established methods like the simplified reference tissue model (SRTM) and various compartmental models using an arterial input function are standard, future research will benefit from more advanced analytical strategies. snmjournals.org
One area of development is the creation of models that can more accurately capture the transient and dynamic nature of dopamine release. yale.edu For example, linear parametric ntPET models are being developed to better characterize brief, drug-induced fluctuations in endogenous dopamine. yale.edu Additionally, advanced algorithms for partial-volume correction (PVC) are crucial for improving the accuracy of PET signals, especially in smaller brain structures like the components of the striatum. kcl.ac.uk Voxel-wise modeling approaches, which generate parametric maps for the entire brain rather than relying solely on region-of-interest analysis, can provide a more detailed and unbiased view of receptor distribution and function. yale.edu The application of machine learning and other data-driven techniques also holds the potential to extract more subtle patterns from complex [¹¹C]NPA PET datasets.
Elucidating Dopamine System Function in Preclinical Models of Neuropsychiatric Disorders
Preclinical animal models remain essential for investigating the pathophysiology of neuropsychiatric disorders and for the development of novel therapeutics. acnp.org [¹¹C]NPA PET serves as a critical translational tool, allowing for comparable measurements of dopamine system function in animal models and human subjects. researchgate.net
A key application of [¹¹C]NPA in preclinical research is the in-vivo measurement of dopamine release dynamics. nih.gov Studies in non-human primates have demonstrated that [¹¹C]NPA is more sensitive to amphetamine-induced dopamine release than D2/D3 antagonist radiotracers such as [¹¹C]raclopride. nih.gov This heightened sensitivity allows for a more robust detection of changes in synaptic dopamine concentration. nih.gov
Future studies can leverage this property in animal models of disorders like schizophrenia, addiction, and Parkinson's disease to investigate how dopamine release is altered in these conditions and how it is modulated by novel therapeutic agents. acnp.org
| Amphetamine Dose | % Reduction in [¹¹C]NPA Binding (V₃") | % Reduction in [¹¹C]raclopride Binding (V₃") |
|---|---|---|
| 0.3 mg/kg | 32 ± 2% | 24 ± 10% |
| 0.5 mg/kg | 45 ± 3% | 32 ± 6% |
| 1.0 mg/kg | 53 ± 9% | 44 ± 9% |
[¹¹C]NPA allows for the in-vivo characterization of changes in the availability of D2-like receptors, particularly those in the high-affinity state. snmjournals.org Preclinical studies using [¹¹C]NPA have provided in-vivo estimates of the density (Bmax) and affinity (Kd) of these high-affinity sites. nih.gov
This methodology can be applied to animal models to explore how chronic stress, drug exposure, or disease progression affects the state of dopamine receptors. For instance, studies can investigate whether there is a shift in the equilibrium between high- and low-affinity states in animal models of psychosis. nih.gov Furthermore, pretreatment with unlabeled antagonist drugs like haloperidol (B65202) has been shown to block the specific binding of [¹¹C]NPA, confirming the tracer's utility in measuring changes in receptor availability. nih.govresearchgate.net
| Parameter | Tracer | Value |
|---|---|---|
| K_d (in vivo) | [¹¹C]NPA | 0.16 ± 0.01 nM |
| B_max | [¹¹C]NPA | 21.6 ± 2.8 nM |
| K_d (in vivo) | [¹¹C]raclopride | 1.59 ± 0.28 nM |
| B_max | [¹¹C]raclopride | 27.3 ± 3.9 nM |
| Proportion of D₂ Receptors in High-Affinity State (calculated from B_max ratio) | ~79% |
Q & A
Basic Research Questions
Q. What standardized methods are recommended for synthesizing and characterizing Propylnorapomorphine C-11 in preclinical studies?
- Methodological Answer : Synthesis of this compound should follow validated protocols for radiolabeling and purity assessment. High-performance liquid chromatography (HPLC) with radiometric detection is commonly used to confirm chemical identity and radiochemical purity (>95%). Mass spectrometry (LC-MS) further validates structural integrity. For reproducibility, document batch-specific parameters (e.g., reaction temperature, precursor ratios) and include negative controls to rule out byproducts .
Q. How should researchers design dose-response studies for this compound in animal models of dopamine receptor activation?
- Methodological Answer : Use a randomized, blinded design with escalating doses (e.g., 0.1–10 μg/kg) administered via intracerebroventricular (ICV) or intravenous (IV) routes. Include vehicle controls and baseline dopamine measurements via microdialysis. Statistical analysis should employ mixed-effects models to account for inter-subject variability, with post hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Replicate experiments across ≥3 independent cohorts to ensure robustness .
Q. What are the critical parameters for validating this compound’s binding affinity to D2 receptors in vitro?
- Methodological Answer : Conduct competitive binding assays using striatal membrane preparations and reference ligands (e.g., raclopride). Calculate inhibition constants (Ki) via nonlinear regression (e.g., GraphPad Prism). Ensure saturation binding experiments include triplicate measurements and account for nonspecific binding using excess cold ligand. Report results with 95% confidence intervals and validate against established receptor density values .
Advanced Research Questions
Q. How can conflicting data on this compound’s partial agonism versus antagonism at D2 receptors be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., GTP concentrations, cell lines). To resolve this:
- Perform functional assays (e.g., cAMP inhibition) under standardized GTPγS conditions.
- Compare results across multiple systems (e.g., transfected HEK293 cells vs. native neuronal membranes).
- Use Bayesian meta-analysis to reconcile historical data, weighting studies by methodological rigor (e.g., sample size, control groups) .
Q. What strategies optimize the pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound in longitudinal neuroimaging studies?
- Methodological Answer : Integrate PET/MRI data with compartmental modeling (e.g., two-tissue irreversible model) to estimate blood-brain barrier penetration and receptor occupancy. Include arterial blood sampling for input function correction. Validate models using Akaike information criterion (AIC) and bootstrap resampling. Address inter-individual variability by stratifying cohorts based on age, sex, or genetic polymorphisms .
Q. How should researchers mitigate batch-to-batch variability in this compound synthesis for multicenter trials?
- Methodological Answer : Implement a centralized synthesis protocol with strict quality control (QC) criteria:
- Standardize precursor sourcing and reaction conditions (e.g., pH, incubation time).
- Use inter-laboratory cross-validation via blinded sample exchanges.
- Apply multivariate analysis (e.g., PCA) to identify critical variables affecting yield/purity. Document deviations in a shared electronic lab notebook (ELN) for transparency .
Q. What ethical and methodological considerations apply when transitioning this compound from rodent models to human trials?
- Methodological Answer :
- Safety : Conduct IND-enabling toxicology studies per FDA guidelines, including maximum tolerated dose (MTD) assessments in two species.
- Imaging Protocols : Validate tracer kinetics in non-human primates before Phase I trials.
- Ethics : Obtain IRB approval with explicit informed consent for radiation exposure and data sharing. Use adaptive trial designs to minimize participant risk .
Methodological Best Practices
- Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets, code for statistical analyses, and detailed metadata in supplementary materials .
- Conflict Resolution : Pre-register hypotheses and analytical pipelines to reduce bias. Use open-source tools (e.g., R, Python) for reproducibility .
- Peer Review : Highlight limitations (e.g., small sample sizes, potential off-target effects) and propose follow-up experiments in the discussion section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
